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6-Methyl-4-oxo-4H-pyran-2-

carboxylic acid

CAS No.: 14255-39-1

Cat. No.: B2528635

Get Quote

Executive Summary
6-Methylcomanic acid (6-methyl-4-oxo-4H-pyran-2-carboxylic acid) represents a critical

scaffold in heterocyclic medicinal chemistry. Structurally distinct from its isomer 6-

methylcoumalic acid (a 2-pyrone), this 4-pyrone derivative serves as a privileged structure for

metal chelation and enzyme inhibition. Its analogs have evolved from obscure degradation

products of natural pyrones into potent candidates for HIV-1 integrase inhibition, Src kinase

modulation, and siderophore-based antimicrobial therapies.

This guide synthesizes the historical trajectory of this chemotype, details robust synthetic

protocols, and maps the structure-activity relationships (SAR) driving current drug discovery.

Part 1: Historical Trajectory & Discovery
The discovery of 6-methylcomanic acid is inextricably linked to the broader study of natural

pyrones like kojic acid and chelidonic acid in the late 19th and early 20th centuries.
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The "Pyronone" Era (1880s–1950s)
Early Isolation: The parent compound, comanic acid (4-oxo-4H-pyran-2-carboxylic acid), was

first identified as a decarboxylation product of chelidonic acid (found in Chelidonium majus).

The Methylated Analog: 6-methylcomanic acid emerged not as a primary natural product, but

as a synthetic derivative during the structural elucidation of allomaltol and dehydroacetic

acid. Early chemists noted that controlled oxidation of 2,6-dimethyl-4-pyrone or the

degradation of allomaltol derivatives yielded a stable carboxylic acid retaining the pyrone

core.

Structural Assignment: By the mid-20th century, spectroscopic methods confirmed the 4-

pyrone tautomer over the 2-pyrone, establishing the 2-carboxyl-6-methyl substitution pattern

as chemically distinct from the coumarin (benzo-2-pyrone) series.

The Antiviral Renaissance (1990s–Present)
The scaffold gained prominence with the discovery that 5-hydroxy-4-pyrones could chelate the

magnesium ions in the active site of HIV-1 Integrase.

The Diketo Acid Connection: Researchers at Merck and Shionogi identified that the planar 4-

pyrone ring mimics the diketo acid pharmacophore required for strand transfer inhibition.

Evolution: 6-methylcomanic acid analogs were developed to optimize lipophilicity (via the

C6-methyl) and metal binding (via the C2-carboxylate and C5-hydroxyl), leading to diverse

libraries of antiviral agents.

Part 2: Synthetic Chemistry & Protocols[1][2][3]
The synthesis of 6-methylcomanic acid and its analogs requires navigating the reactivity of the

pyrone ring, particularly its susceptibility to ring-opening under strong basic conditions.

Core Synthetic Pathways
Two primary strategies exist: Oxidative Functionalization of existing pyrones and De Novo

Cyclization.
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Pathway A: Oxidation of Allomaltol Derivatives (Preferred for 5-
Hydroxy Analogs)
This route is favored for generating bioactive 5-hydroxy analogs (e.g., for HIV research).

Starting Material: Allomaltol (5-hydroxy-2-methyl-4H-pyran-4-one).

Hydroxymethylation: Reaction with formaldehyde introduces a hydroxymethyl group at the

C6 position (alpha to the ether oxygen).

Protection: The C5-hydroxyl is protected (e.g., benzyl ether) to prevent over-oxidation.

Oxidation: The C6-hydroxymethyl group is oxidized to the carboxylic acid using Jones

Reagent (CrO₃/H₂SO₄) or TEMPO/NaClO.

Deprotection: Hydrogenolysis yields the 5-hydroxy-6-methylcomanic acid.

Pathway B: De Novo Cyclization (Claisen Condensation)
This route allows for diverse substitution at the C6 position.

Condensation: Claisen condensation of acetone (or a methyl ketone) with diethyl oxalate

yields a diketo-ester intermediate (e.g., ethyl 2,4-dioxovalerate).

Cyclization: Acid-catalyzed cyclization effects ring closure to form the pyrone core. Note:

Conditions must be controlled to favor the 4-pyrone (gamma-pyrone) over the 2-pyrone

(alpha-pyrone).

Visualization of Synthetic Logic
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Caption: Dual synthetic pathways for 6-methylcomanic acid analogs via Allomaltol

functionalization (top) and De Novo cyclization (bottom).

Detailed Protocol: Synthesis of 5-Benzyloxy-6-methyl-4-
oxo-4H-pyran-2-carboxylic Acid
Reference Standard: Adapted from bioactive analog synthesis (e.g., Search Result 1.1).

Reagents:

3-Benzyloxy-6-hydroxymethyl-2-methyl-4H-pyran-4-one (Precursor)

Jones Reagent (Chromium trioxide in dilute sulfuric acid)

Acetone (Solvent)

Procedure:

Dissolution: Dissolve 1.1 g (4.5 mmol) of the hydroxymethyl precursor in 55 mL of acetone.

Cooling: Cool the solution to -20°C using a cryostat or dry ice/acetone bath. Rationale: Low

temperature prevents over-oxidation and ring degradation.
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Oxidation: Add Jones reagent (approx. 3.6 mL) dropwise over 15 minutes. Monitor color

change from orange to green (reduction of Cr(VI) to Cr(III)).

Reaction: Stir at -20°C for 1 hour. Monitor via TLC (System: DCM/MeOH 9:1).

Workup: Filter off the chromium salts. Evaporate the filtrate to dryness.

Extraction: Redissolve the residue in 1 M NaOH (aq) to form the carboxylate salt. Wash with

dichloromethane (DCM) to remove unreacted neutral starting material.

Acidification: Acidify the aqueous layer to pH 2 with 1 M HCl. Extract the precipitated free

acid into Ethyl Acetate (3x).

Isolation: Dry combined organics over Na₂SO₄ and concentrate to yield the target acid.

Part 3: Structure-Activity Relationships (SAR) &
Applications
The 6-methylcomanic acid scaffold offers three distinct vectors for chemical modification, each

influencing biological activity.
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Caption: SAR map illustrating the functional zones of the 6-methylcomanic acid scaffold.

Key Therapeutic Analog Classes
Analog Class

Structural
Modification

Primary Target
Mechanism of
Action

5-Hydroxy-6-

methylcomanic acid
5-OH insertion HIV-1 Integrase

Chelates Mg²⁺/Mn²⁺

in the enzyme active

site, blocking viral

DNA strand transfer.

Carboxamide

Derivatives

2-COOH

CONHR
Src Kinase

The amide moiety

interacts with the ATP-

binding pocket; the

pyrone mimics the

purine base.

Thiopyrone Analogs
O

S (Ring Oxygen)
Antibacterial

Enhanced lipophilicity

and altered electronic

distribution disrupt

bacterial membranes.

Metal Complexes
Ligand: 6-

methylcomanate
Diabetes (Vanadium)

Bis(pyranonato)

complexes serve as

insulin mimetics (e.g.,

Vanadyl complexes).

Part 4: Future Outlook & Emerging Trends
Current research is pivoting toward multicomponent reactions (MCRs) to rapidly diversify the 6-

methylcomanic acid scaffold. The integration of this moiety into fragment-based drug discovery

(FBDD) libraries is increasing due to its high ligand efficiency and defined metal-binding

geometry.

Key Research Directive: Investigate the photochemical electrocyclization of 2-amino-

substituted analogs, which can yield fused tricyclic systems (e.g., pyrano-quinolines) with

potent anticancer properties.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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